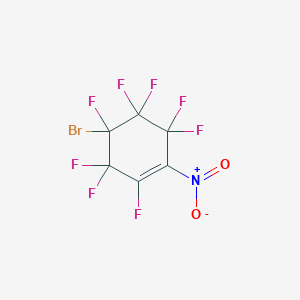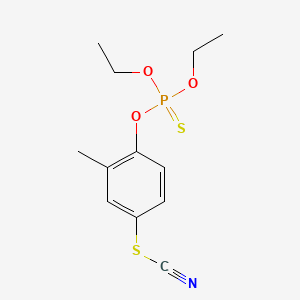![molecular formula C12H14O5S B14427288 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 81447-35-0](/img/structure/B14427288.png)
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with a complex structure that includes a sulfonyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- typically involves the reaction of 2,4-pentanedione with a sulfonyl chloride derivative of 4-methylphenyl. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.
Applications De Recherche Scientifique
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentanedione: A simpler analog without the sulfonyl group.
3-Benzylidene-2,4-pentanedione: Contains a benzylidene group instead of a sulfonyl group.
2,4-Pentanedione, 3-methyl-: A methyl-substituted analog.
Uniqueness
2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of the sulfonyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in applications where specific reactivity is required, such as in the synthesis of complex organic molecules or in the study of biochemical pathways.
Propriétés
Numéro CAS |
81447-35-0 |
|---|---|
Formule moléculaire |
C12H14O5S |
Poids moléculaire |
270.30 g/mol |
Nom IUPAC |
2,4-dioxopentan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14O5S/c1-8-4-6-11(7-5-8)18(15,16)17-12(9(2)13)10(3)14/h4-7,12H,1-3H3 |
Clé InChI |
ZTXDMJCULYXNHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14427217.png)


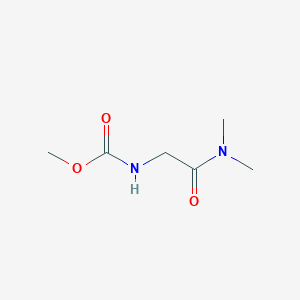

![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
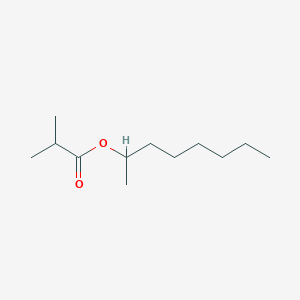
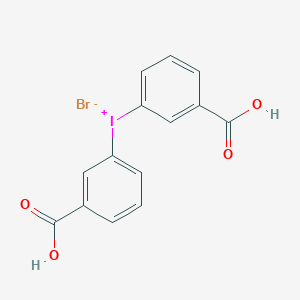
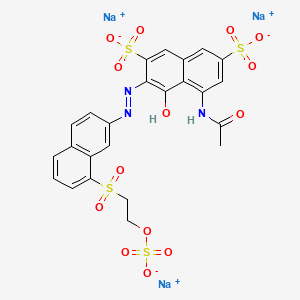
![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
